molecular formula C24H27NO5S B10783404 Troglitazone-d4

Troglitazone-d4

Cat. No. B10783404
M. Wt: 445.6 g/mol
InChI Key: GXPHKUHSUJUWKP-KDWZCNHSSA-N
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Description

Troglitazone-d4 is a deuterated form of Troglitazone, a thiazolidinedione antidiabetic agent. Troglitazone was initially developed for the treatment of Type II diabetes mellitus by improving insulin sensitivity. it was withdrawn from the market due to concerns about hepatotoxicity . This compound is primarily used as an internal standard in mass spectrometry for the quantification of Troglitazone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Troglitazone-d4 involves the incorporation of deuterium atoms into the Troglitazone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The final product is then purified using techniques such as crystallization and chromatography .

Mechanism of Action

Troglitazone-d4, like Troglitazone, exerts its effects by activating peroxisome proliferator-activated receptors (PPARs). It is a ligand for both PPARα and PPARγ, with a higher affinity for PPARγ. Activation of these receptors leads to the regulation of insulin-responsive genes, improving insulin sensitivity and glucose metabolism . This compound also contains an α-tocopheroyl moiety, potentially giving it vitamin E-like activity .

properties

Molecular Formula

C24H27NO5S

Molecular Weight

445.6 g/mol

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/i5D,6D,7D,8D

InChI Key

GXPHKUHSUJUWKP-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC3(CCC4=C(O3)C(=C(C(=C4C)O)C)C)C)[2H]

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C

Origin of Product

United States

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